
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride is a compound belonging to the quinoxaline family. Quinoxalines are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry, material science, and as chemosensors. The compound is a derivative of quinoxaline, characterized by the presence of an acetylamino group and three methyl groups, along with a chloride ion.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of quinoxaline derivatives typically involves the condensation of o-phenylenediamines with dicarbonyl compounds. For Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride, the process may involve the following steps:
Condensation Reaction: The initial step involves the reaction of o-phenylenediamine with a dicarbonyl compound under acidic or basic conditions to form the quinoxaline core.
Methylation: The methyl groups can be introduced via methylation reactions using methyl iodide or dimethyl sulfate.
Quaternization: The final step involves the quaternization of the nitrogen atom in the quinoxaline ring with methyl chloride to form the quaternary ammonium salt.
Industrial Production Methods
Industrial production of quinoxaline derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Catalysts and solvents are carefully selected to ensure efficient reactions and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoxaline N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding dihydroquinoxaline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the acetylamino or methyl groups, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are used.
Substitution: Nucleophiles like amines, thiols, and halides can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include quinoxaline N-oxides, dihydroquinoxalines, and various substituted quinoxaline derivatives.
Scientific Research Applications
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as an anti-inflammatory and antiviral agent.
Industry: Utilized in the development of chemosensors for the detection of anions and other analytes.
Mechanism of Action
The mechanism of action of Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride involves its interaction with specific molecular targets and pathways. The compound can bind to nucleic acids and proteins, disrupting their normal function. It may also interfere with cellular signaling pathways, leading to its antimicrobial and anticancer effects.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline: The parent compound with a simpler structure.
Quinoxaline N-oxides: Oxidized derivatives with different electronic properties.
Dihydroquinoxalines: Reduced derivatives with different reactivity.
Uniqueness
Quinoxalinium, 7-(acetylamino)-1,2,3-trimethyl-, chloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the acetylamino group and three methyl groups, along with the chloride ion, makes it a versatile compound for various applications.
Properties
CAS No. |
61149-70-0 |
|---|---|
Molecular Formula |
C13H16ClN3O |
Molecular Weight |
265.74 g/mol |
IUPAC Name |
N-(2,3,4-trimethylquinoxalin-4-ium-6-yl)acetamide;chloride |
InChI |
InChI=1S/C13H15N3O.ClH/c1-8-9(2)16(4)13-7-11(15-10(3)17)5-6-12(13)14-8;/h5-7H,1-4H3;1H |
InChI Key |
ZZBGSQBAUPFJGW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C([N+](=C2C=C(C=CC2=N1)NC(=O)C)C)C.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




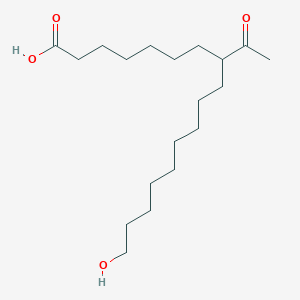
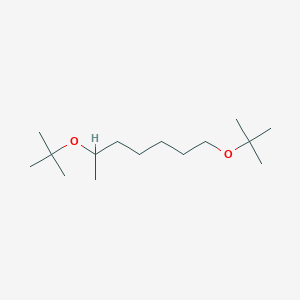
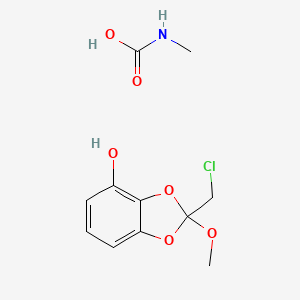
![4-[2-(4-Chlorophenyl)-2-oxoethyl]benzene-1-carboximidamide](/img/structure/B14593670.png)
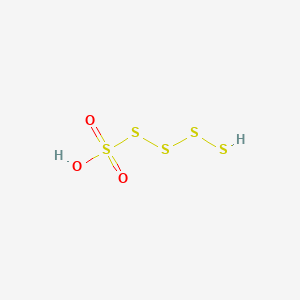
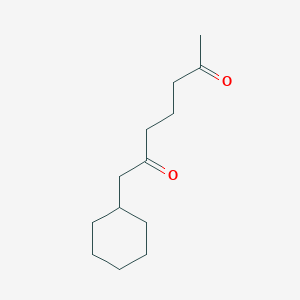
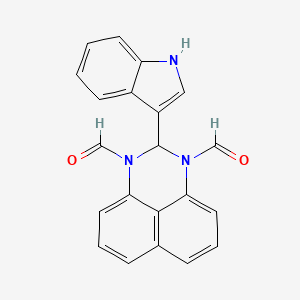

![Phosphine oxide, diphenyl[1-(phenylthio)propyl]-](/img/structure/B14593714.png)
![2-(4-Propylbenzoyl)spiro[cyclopropane-1,2'-indene]-1',3'-dione](/img/structure/B14593716.png)


